molecular formula C11H14O2S B8695448 Methyl 3-(4-(methylthio)phenyl)propanoate

Methyl 3-(4-(methylthio)phenyl)propanoate

Cat. No.: B8695448
M. Wt: 210.29 g/mol
InChI Key: LXZAFOHXMUDYNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4-(methylthio)phenyl)propanoate is a useful research compound. Its molecular formula is C11H14O2S and its molecular weight is 210.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

methyl 3-(4-methylsulfanylphenyl)propanoate

InChI

InChI=1S/C11H14O2S/c1-13-11(12)8-5-9-3-6-10(14-2)7-4-9/h3-4,6-7H,5,8H2,1-2H3

InChI Key

LXZAFOHXMUDYNN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)SC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 100 mL round bottom flask, 3-(4-(methylthio)phenyl)propanoic acid (1.00 g, 5.10 mmol) was dissolved in DMF (17 mL) under N2(g). CDI (1.24 g, 7.65 mmol) was then added to the reaction mixture and the resulting mixture was allowed to stir at room temperature for ˜45 min. MeOH (6 mL) was then added in dropwise fashion to the reaction. The reaction was allowed to stir for an additional 1 h, after which time it was extracted with EtOAc (3×50 mL) and brine (3×50 mL). The combined organic extracts were dried over anhydrous Na2SO4(s), filtered and concentrated. The crude product was purified by column chromatography (silica gel, gradient elution mixture: 10% EtOAc in Hexanes to 100% EtOAc) to give the title compound (0.771 g, 72%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Quantity
1.24 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Three
Yield
72%

Synthesis routes and methods II

Procedure details

3-(4-Mercaptophenyl)propanoic acid (5 g), K2CO3 (11.4 g) and DMF (30 ml) were combined, and iodomethane (5.12 ml) was added dropwise to the mixture at 0° C. under N2 atmosphere. The reaction mixture was stirred at r.t. for 13 hours, and poured into ice-water. The mixture was extracted with AcOEt. The organic layer was washed with water (twice) and brine, dried over anhydrous MgSO4, and concentrated in vacuo to give methyl 3-[4-(methylthio)phenyl]propanoate (4.19 g) as pale yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
11.4 g
Type
reactant
Reaction Step Two
Quantity
5.12 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
reactant
Reaction Step Five

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